REACTION_CXSMILES
|
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl[C:10]1[C:19]2[C:14](=[CH:15][C:16]([O:22][CH3:23])=[C:17]([O:20][CH3:21])[CH:18]=2)[N:13]=[CH:12][N:11]=1>C(O)(C)C>[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:22][CH3:23])=[C:17]([O:20][CH3:21])[CH:18]=3)[N:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
4.89 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC2=CC(=C(C=C12)OC)OC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours before the reaction
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The solid which had precipitated
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Type
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FILTRATION
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Details
|
was collected by suction filtration
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Type
|
WASH
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Details
|
washed with diethyl ether (2×50 ml)
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Type
|
CUSTOM
|
Details
|
Drying of this material
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Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(NC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.38 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |